Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate
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Overview
Description
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate is a selenium-containing organic compound Selenium compounds are known for their unique properties, including antioxidant and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate typically involves the reaction of 4-chlorophenylselenol with an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle selenium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with different functional groups replacing the 4-chlorophenyl groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as glutathione peroxidase.
Anti-inflammatory Effects: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects: The compound can protect neurons from oxidative stress and inflammation, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate can be compared with other selenium-containing compounds, such as:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and neuroprotective properties.
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: Similar structure but with phenyl groups instead of 4-chlorophenyl groups, which may affect its reactivity and biological activity.
Properties
CAS No. |
922525-87-9 |
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Molecular Formula |
C21H22Cl2O2Se2 |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate |
InChI |
InChI=1S/C21H22Cl2O2Se2/c1-3-4-5-6-19(26-17-11-7-15(22)8-12-17)20(21(24)25-2)27-18-13-9-16(23)10-14-18/h7-14H,3-6H2,1-2H3 |
InChI Key |
DXJJOFFDVNVEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=C(C=C1)Cl)[Se]C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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